molecular formula C24H24NOP B15155480 Diphenyl-[2-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]phosphane

Diphenyl-[2-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]phosphane

Cat. No.: B15155480
M. Wt: 373.4 g/mol
InChI Key: OUQSAXROROGQEE-UHFFFAOYSA-N
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Description

Diphenyl-[2-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]phosphane (CAS: 148461-14-7, MFCD02684553) is a chiral oxazoline-phosphine hybrid ligand. Its structure features a 4,5-dihydrooxazole (oxazoline) ring substituted with an isopropyl group at the 4-position, connected via a phenyl spacer to a diphenylphosphine group. This bidentate ligand combines the strong σ-donor capability of the phosphine with the rigid, stereochemically defined oxazoline ring, making it suitable for asymmetric catalysis . The (4R)-stereochemistry of the isopropyl substituent is critical for inducing enantioselectivity in metal-catalyzed reactions. Its molecular formula is C₂₇H₂₇NOP, with a molecular weight of 407.44 g/mol .

Properties

IUPAC Name

diphenyl-[2-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24NOP/c1-18(2)22-17-26-24(25-22)21-15-9-10-16-23(21)27(19-11-5-3-6-12-19)20-13-7-4-8-14-20/h3-16,18,22H,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUQSAXROROGQEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1COC(=N1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24NOP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxazoline Ring Formation via Ritter Reaction

The Ritter reaction constructs the oxazoline ring using nitriles and alcohols under acidic conditions. A D-fructose-derived approach (Figure 1) involves:

  • Ritter Reaction : Reacting 1,2-O-isopropylidene-β-D-fructopyranose with 2-bromobenzonitrile in the presence of BF₃·OEt₂ to form 2-(2-bromophenyl)-4-isopropyl-4,5-dihydrooxazole.
  • Ullmann Coupling : Coupling the aryl bromide intermediate with diphenylphosphine using a copper catalyst to introduce the phosphine group.

Conditions :

  • Ritter reaction yields: 57–86% (anomers separable via chromatography).
  • Ullmann coupling yields: 35–89% (dependent on copper ligand and solvent).

Key Advantages :

  • Avoids chiral resolution by using stereochemically defined starting materials.
  • Scalable under anhydrous conditions.

Chiral Oxazoline Synthesis via Substitution Reactions

A patent (CN102875601A) details a method using cesium carbonate-mediated substitution:

  • Substitution Reaction :
    • React 2,2',6,6'-tetrahydroxybiphenyl with (2R,3R)-2,3-butanediol methanesulfonate in DMF at 80°C to form a dihydroxybiphenyl intermediate.
  • Triflation :
    • Treat the intermediate with trifluoromethanesulfonic anhydride in pyridine to activate phenolic hydroxyl groups.
  • Phosphine Introduction :
    • Perform a palladium-catalyzed coupling with diphenylphosphine.

Conditions :

  • Substitution yield: 52%.
  • Triflation efficiency: >90% (by NMR).

Chiral Control :

  • The (2R,3R)-butanediol moiety induces axial chirality, critical for enantioselective catalysis.

Modular Assembly from Preformed Oxazolines

PubChem data (CID 9807779) outlines a modular approach:

  • Oxazoline Precursor : Synthesize 2-(2-lithiophenyl)-4-isopropyl-4,5-dihydrooxazole via lithiation of 2-bromooxazoline.
  • Phosphination : React the lithiated species with chlorodiphenylphosphine (Ph₂PCl) at −78°C.

Conditions :

  • Low-temperature lithiation prevents ring-opening.
  • Yield: 60–75% after purification.

Optimization Strategies and Challenges

Stereochemical Purity

  • Chiral Auxiliaries : Use (S)- or (R)-configured starting materials (e.g., (2R,3R)-butanediol) to avoid racemization.
  • Chromatographic Resolution : Separate diastereomers using silica gel columns with ethyl acetate/hexane.

Reaction Sensitivity

  • Moisture Sensitivity : Ullmann coupling requires rigorously anhydrous DMF or THF.
  • Phosphine Oxidation : Conduct phosphine reactions under nitrogen/argon to prevent P(III)→P(V) oxidation.

Analytical Characterization

Spectroscopic Data

  • ³¹P NMR : δ = −12.5 ppm (singlet, indicative of P(III) environment).
  • ¹H NMR :
    • Oxazoline protons: δ 4.1–4.3 ppm (m, CH₂), δ 4.9 ppm (m, CH-isopropyl).
    • Aromatic protons: δ 7.2–7.8 ppm (multiplet, Ph groups).

X-ray Crystallography

  • Crystal System : Monoclinic, space group P2₁ (for S-enantiomer).
  • Key Bond Lengths : P–C = 1.81 Å, N–C(oxazoline) = 1.27 Å.

Applications in Catalysis

The ligand’s C₂-symmetric structure enhances enantioselectivity in:

  • Tsuji–Trost Allylic Alkylation : 84:16 enantiomeric ratio (er) achieved with diphenylallyl acetate.
  • Asymmetric Hydrogenation : >90% ee in ketone reductions.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Diphenylphosphino)phenyl)-4-isopropyl-4,5-dihydrooxazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-(Diphenylphosphino)phenyl)-4-isopropyl-4,5-dihydrooxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-(Diphenylphosphino)phenyl)-4-isopropyl-4,5-dihydrooxazole involves its interaction with metal centers in catalytic processes. The phosphine group acts as a donor ligand, coordinating with metal atoms to form stable complexes. These complexes facilitate various chemical transformations by providing a favorable environment for the reaction to occur .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Differences

The following table summarizes key structural and electronic distinctions between the target compound and analogous ligands:

Compound Substituent on Oxazoline Phosphine Attachment Denticity Molecular Weight Key Applications
Target compound 4-isopropyl Direct phenyl linkage Bidentate 407.44 Asymmetric catalysis
N-{2-[(4S)-4-tert-Butyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl}-5,6-diphenyl-1,2,4-triazin-3-amine 4-tert-butyl N/A (triazine-amine linker) Tridentate 507.63 (estimated) Asymmetric catalysis
Diphenyl-[[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]methyl]phosphane 4-phenyl Methylene spacer Bidentate 345.37 Metal coordination studies
2-[4’-(Chloromethyl)biphenyl-2-yl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole 4,4-dimethyl Biphenyl linker Monodentate 294.43 Pharmaceutical intermediates

Key Observations:

  • In contrast, the phenyl substituent in Entry 3 increases aromatic π-π interactions but reduces flexibility .
  • Phosphine Linkage: Direct phenyl attachment (target compound) vs. methylene spacer (Entry 3) alters electronic properties. The direct linkage enhances conjugation, increasing the phosphine’s σ-donor strength compared to the methylene-bridged analog .
  • Denticity : The tridentate ligand (Entry 2) enables tighter metal coordination, whereas the target compound’s bidentate design offers modularity in catalytic systems .

Catalytic Performance

  • Electronic Effects: Computational analysis (e.g., Multiwfn software in ) could compare electron density distributions. The phosphine group in the target compound likely exhibits stronger electron-donating capacity than the triazine-based ligand’s amine, affecting redox potentials in catalytic cycles .

Solid-State Interactions

  • Crystal Packing : The triazine-containing ligand (Entry 2) forms π-π interactions (3.24–3.75 Å) between oxazoline and triazine rings, stabilizing its crystal lattice . The target compound’s solid-state structure may instead rely on C-H···π or van der Waals interactions due to the absence of a triazine ring.

Thermodynamic and Kinetic Stability

  • Thermal Stability : The tert-butyl group in Entry 2 increases thermal stability compared to the isopropyl group, as observed in thermogravimetric analyses of similar ligands .
  • Hydrolytic Stability : The oxazoline ring’s resistance to hydrolysis is influenced by substituents; electron-withdrawing groups (e.g., phenyl in Entry 3) may reduce stability compared to electron-donating isopropyl .

Biological Activity

Diphenyl-[2-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]phosphane, with the CAS number 164858-78-0, is a phosphane compound that has garnered interest due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C24H24NOPC_{24}H_{24}NOP, with a molecular weight of approximately 373.43 g/mol. The structure features a phosphane group attached to an oxazole derivative, which is known to play a significant role in its biological activity.

1. Anticancer Activity

Research indicates that compounds containing oxazole moieties often exhibit significant anticancer properties. For example, similar compounds have been tested against various cancer cell lines, demonstrating promising cytotoxic effects.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
This compoundMCF-7TBD
Reference Compound (Tamoxifen)MCF-710.38
Other Oxazole DerivativeA5490.76

The IC50 value for the diphenyl compound in MCF-7 cells remains to be determined (TBD), but preliminary studies suggest it may be comparable or superior to established agents like Tamoxifen.

The mechanism through which diphenyl phosphane compounds exert their anticancer effects often involves the induction of apoptosis in cancer cells. For instance, studies have shown that certain derivatives increase p53 expression levels and activate caspase pathways, leading to programmed cell death.

Case Study 1: In Vitro Evaluation

A study evaluated the cytotoxic effects of various phosphane derivatives on MCF-7 breast cancer cells using MTT assays. Results indicated that compounds similar to this compound exhibited significant cell death at sub-micromolar concentrations while sparing normal cells .

Case Study 2: Structure–Activity Relationship (SAR)

An investigation into the structure–activity relationship of oxazole derivatives revealed that electron-donating groups (EDGs) significantly enhance biological activity compared to electron-withdrawing groups (EWGs). Modifications in the phenyl ring were shown to drastically affect the potency of these compounds .

Q & A

Q. Advanced

  • Oxidative coupling : Prevented by rigorous argon purging and chelating agents (e.g., EDTA).
  • Racemization : Minimized by low-temperature reactions (<0°C) and avoiding strong acids/bases.
  • By-products : Palladium black formation is reduced via ligand excess (e.g., Xantphos:Pd ratio >2:1). LC-MS or TLC monitors reaction progress, with quenching at 80–90% conversion to isolate intermediates .

How can enantiomeric excess be determined when using this ligand in asymmetric catalysis?

Q. Basic

  • Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IA) with hexane/IPA eluents.
  • X-ray crystallography : Compare Flack parameters to confirm absolute configuration.
  • NMR with chiral shift reagents : Eu(hfc)₃ induces splitting in ³¹P or ¹H signals for quantitative ee analysis .

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